N-Methoxy-N-methylpiperidin-3-amine
Description
N-Methoxy-N-methylpiperidin-3-amine is a heterocyclic amine derivative featuring a piperidine ring substituted with methoxy and methyl groups at the nitrogen atom and a methylene bridge. Its synthesis involves Lewis acid-induced reactions, where N-methoxymethylamines (such as this compound) can be generated from 1,3,5-trisubstituted hexahydro-1,3,5-triazines or directly from amines, paraformaldehyde, and sodium methoxide in methanol . The substituent R1 on the amine precursor determines whether the product is a triazine or an N-methoxymethylamine, highlighting the compound’s synthetic versatility. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its ability to act as a masked aldehyde or imine equivalent .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methoxy-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-9(10-2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
KXYFMCAZYRYSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methylpiperidin-3-amine typically involves the methylation and methoxylation of piperidine derivatives. One common method includes the reductive N-methylation of nitro compounds, which is a straightforward and efficient approach . The reaction conditions often involve the use of reducing agents such as phenylsilane and catalysts like iron complexes .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity of the final product. The use of environmentally friendly reagents and conditions is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane . The reaction conditions are typically mild, ensuring the stability of the compound and high selectivity of the reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted piperidine compounds .
Scientific Research Applications
N-Methoxy-N-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: This compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of N-Methoxy-N-methylpiperidin-3-amine, a comparison with structurally or functionally related piperidine derivatives is essential. Below is an analysis of key analogs:
Table 1: Comparative Analysis of Piperidine-Based Amines
Key Observations
Structural Diversity and Functional Groups :
- The methoxy and methyl groups in this compound enhance its stability and Lewis acid compatibility, making it a versatile synthon . In contrast, analogs like 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine incorporate electron-withdrawing nitro groups , which reduce basicity but improve electrophilic reactivity .
- Aromatic substituents (e.g., benzyl or trifluoromethoxybenzyl groups) in compounds such as N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine and (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine increase lipophilicity, favoring blood-brain barrier penetration for CNS applications .
Synthetic Challenges :
- The original compound’s synthesis relies on controlled condensation reactions, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () require copper-catalyzed cross-coupling, reflecting divergent reaction pathways .
- Stereospecific derivatives (e.g., (2S,3S)-...-amine in ) demand chiral resolution or asymmetric catalysis, adding complexity .
Applications :
Biological Activity
N-Methoxy-N-methylpiperidin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound is a derivative of piperidine, a class of compounds known for their diverse biological activities. Research indicates that compounds with a piperidine structure can interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis.
The compound's mechanism of action is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, including the inhibition of cancer cell growth and induction of apoptosis in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values indicative of its potency. For instance, compounds with similar piperidine structures showed IC50 values as low as 5 μM against A549 lung cancer cells and 3 μM against HCT116 colorectal cancer cells .
- Mechanistic Insights :
- Comparative Studies :
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung) | <5 | Cytotoxicity, induces apoptosis |
| HCT116 (Colorectal) | <3 | Cytotoxicity, inhibits proliferation |
| MCF7 (Breast) | <5 | Promotes apoptosis |
| PC3 (Prostate) | <5 | Inhibits growth |
Future Directions
The promising results regarding the biological activity of this compound warrant further investigation. Future research should focus on:
- In vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against various cancer types.
- Mechanistic Studies : To elucidate the specific molecular pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
